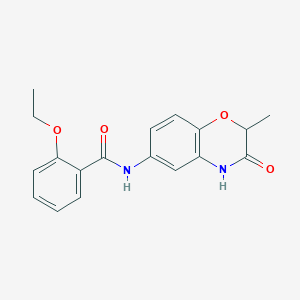

![molecular formula C22H20F3N3O4 B11312509 N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11312509.png)

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(2-méthyl-2,3-dihydro-1-benzofuran-5-yl)méthyl]-2-[2-(trifluorométhyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acétamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui combine une fraction benzofurane avec un benzimidazole substitué par un trifluorométhyle, reliés par une liaison acétamide. Sa structure complexe suggère une utilité potentielle en chimie médicinale, en particulier dans la conception de nouveaux agents thérapeutiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[(2-méthyl-2,3-dihydro-1-benzofuran-5-yl)méthyl]-2-[2-(trifluorométhyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acétamide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés incluent :

Formation de la fraction benzofurane : Ceci peut être obtenu par des réactions de cyclisation impliquant des précurseurs phénoliques et aldéhydiques appropriés en conditions acides ou basiques.

Introduction du groupe trifluorométhyle : Cette étape implique souvent l’utilisation d’agents trifluorométhylants tels que l’iodure de trifluorométhyle ou les sulfonates de trifluorométhyle.

Couplage des unités benzofurane et benzimidazole : Cette étape peut impliquer l’utilisation de réactifs de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le DCC (dicyclohexylcarbodiimide) pour former la liaison acétamide.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure :

Optimisation des conditions de réaction : Optimisation de la température, du solvant et du catalyseur pour maximiser le rendement.

Techniques de purification : Utilisation de la chromatographie et de la recristallisation pour atteindre une pureté élevée.

Extensibilité : S’assurer que la synthèse peut être mise à l’échelle sans perte d’efficacité significative ni augmentation des coûts.

Analyse Des Réactions Chimiques

Types de réactions

N-[(2-méthyl-2,3-dihydro-1-benzofuran-5-yl)méthyl]-2-[2-(trifluorométhyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acétamide peut subir diverses réactions chimiques, notamment :

Oxydation : La fraction benzofurane peut être oxydée pour former les quinones correspondantes.

Réduction : Les groupes nitro, s’ils sont présents, peuvent être réduits en amines.

Substitution : L’halogénation ou la nitration peuvent se produire sur les cycles aromatiques dans des conditions appropriées.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Halogènes (chlore, brome), agents nitrants (acide nitrique).

Principaux produits

Produits d’oxydation : Quinones et autres dérivés oxydés.

Produits de réduction : Amines et autres dérivés réduits.

Produits de substitution : Composés aromatiques halogénés ou nitrés.

Applications de la recherche scientifique

Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.

Biologie : En tant que sonde pour étudier les processus biologiques impliquant des dérivés de benzofurane et de benzimidazole.

Médecine : Agent thérapeutique potentiel en raison de sa structure unique, qui peut interagir avec des cibles biologiques spécifiques.

Industrie : Utilisation dans le développement de nouveaux matériaux aux propriétés spécifiques.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving benzofuran and benzimidazole derivatives.

Medicine: Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of new materials with specific properties.

Mécanisme D'action

Le mécanisme d’action de N-[(2-méthyl-2,3-dihydro-1-benzofuran-5-yl)méthyl]-2-[2-(trifluorométhyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acétamide n’est pas complètement compris. Sa structure suggère qu’il peut interagir avec diverses cibles moléculaires, notamment les enzymes et les récepteurs. Le groupe trifluorométhyle est connu pour améliorer l’affinité de liaison et la stabilité métabolique, tandis que les fractions benzofurane et benzimidazole peuvent interagir avec des voies biologiques spécifiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Acétoacétate d’éthyle : Un composé plus simple utilisé dans diverses applications synthétiques.

Composés dérivés de la pectine d’agrumes : Utilisé en chimie alimentaire et ayant des propriétés fonctionnelles différentes.

Composés bioactifs de la peau d’arachide : Utilisé dans la prévention et le traitement du cancer.

Unicité

N-[(2-méthyl-2,3-dihydro-1-benzofuran-5-yl)méthyl]-2-[2-(trifluorométhyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acétamide se distingue par sa structure complexe, qui combine plusieurs groupes fonctionnels capables d’interagir avec diverses cibles biologiques. Cela en fait un candidat prometteur pour des recherches et développements supplémentaires en chimie médicinale.

Propriétés

Formule moléculaire |

C22H20F3N3O4 |

|---|---|

Poids moléculaire |

447.4 g/mol |

Nom IUPAC |

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |

InChI |

InChI=1S/C22H20F3N3O4/c1-12-6-14-7-13(2-3-17(14)32-12)10-26-20(29)11-28-16-9-19-18(30-4-5-31-19)8-15(16)27-21(28)22(23,24)25/h2-3,7-9,12H,4-6,10-11H2,1H3,(H,26,29) |

Clé InChI |

GRWGCTKKQVODIC-UHFFFAOYSA-N |

SMILES canonique |

CC1CC2=C(O1)C=CC(=C2)CNC(=O)CN3C4=CC5=C(C=C4N=C3C(F)(F)F)OCCO5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B11312431.png)

![N-(2-fluoro-5-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11312434.png)

![N-[(5-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11312441.png)

![2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11312455.png)

![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312456.png)

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11312463.png)

![3-Methyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11312467.png)

![N-(3-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11312468.png)

![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11312492.png)

![N-(2-chlorophenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312500.png)

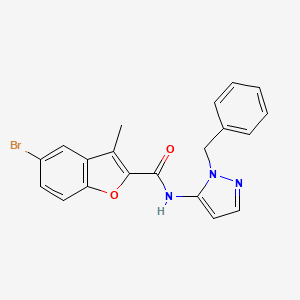

![6-bromo-2-[(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11312511.png)

![1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11312518.png)